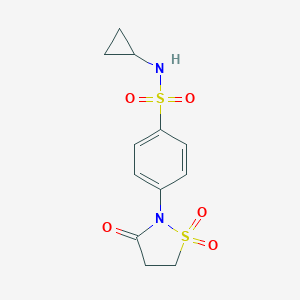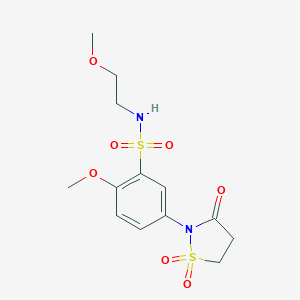![molecular formula C17H26N2O2 B241045 N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, also known as JM-1232 or MOR210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer cells, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation and cell cycle regulation. In inflammation studies, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to modulate the activity of ion channels involved in pain perception.
Biochemische Und Physiologische Effekte
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and modulation of pain perception. In cancer cells, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in tumor growth. In inflammation studies, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue healing. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to reduce pain symptoms and improve quality of life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This allows for more precise and specific targeting of disease mechanisms, reducing the risk of off-target effects. However, one limitation of using N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide in lab experiments is its relatively high cost and limited availability, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, including further exploration of its therapeutic potential in cancer, inflammation, and neuropathic pain, as well as investigation of its safety and efficacy in clinical trials. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide, as well as identifying new target enzymes and signaling pathways for the compound to expand its potential applications. Overall, the future of N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide research looks promising, and continued investigation of this compound could lead to significant advances in the treatment of various diseases.
Synthesemethoden
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide is a synthetic compound that can be prepared using a multi-step process involving the reaction of 4-methylbenzaldehyde with morpholine, followed by the addition of butyryl chloride and subsequent purification steps. The final product is a white crystalline solid with a molecular weight of 332.4 g/mol.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the compound's ability to reduce inflammation and improve tissue healing. In neuropathic pain research, N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide has been shown to alleviate pain symptoms in animal models.
Eigenschaften
Produktname |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
|---|---|
Molekularformel |
C17H26N2O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-17(20)18-13-16(19-9-11-21-12-10-19)15-7-5-14(2)6-8-15/h5-8,16H,3-4,9-13H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
QZMGCMUPHLSEEO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
Kanonische SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




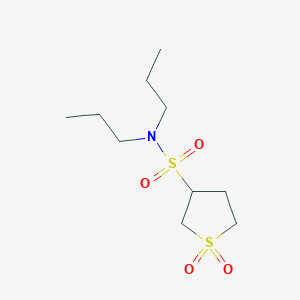
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
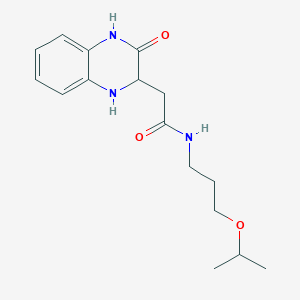
![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
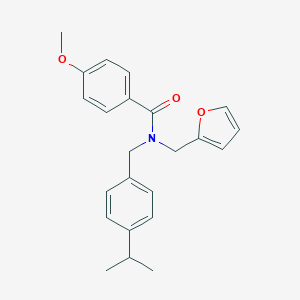
![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
